(2,2-Dimethylpropyl)cyclobutane
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Overview
Description
(2,2-Dimethylpropyl)cyclobutane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclobutane ring with a 2,2-dimethylpropyl substituent, making it a branched cycloalkane. The molecular formula for this compound is C9H18.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing cyclobutane derivatives, including (2,2-Dimethylpropyl)cyclobutane, is the [2+2] cycloaddition reaction. This reaction involves the combination of two alkenes to form a cyclobutane ring. The reaction typically requires ultraviolet light or a suitable catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of cyclobutane derivatives often involves the use of metal-catalyzed reactions. For example, the Suzuki-Miyaura coupling reaction can be employed to synthesize substituted cyclobutanes. This reaction involves the coupling of potassium cyclobutyltrifluoroborates with aryl chlorides in the presence of a palladium catalyst .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylpropyl)cyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert cyclobutanones back to cyclobutanes.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products
Oxidation: Cyclobutanones and carboxylic acids.
Reduction: Cyclobutanes.
Substitution: Halogenated cyclobutanes.
Scientific Research Applications
(2,2-Dimethylpropyl)cyclobutane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Some cyclobutane-containing compounds are used in drug development for their unique structural properties.
Industry: Cyclobutane derivatives are used in the production of polymers and other materials with specific mechanical properties.
Mechanism of Action
The mechanism of action for (2,2-Dimethylpropyl)cyclobutane in chemical reactions typically involves the formation and breaking of carbon-carbon bonds. In [2+2] cycloaddition reactions, the compound acts as a diene or dienophile, facilitating the formation of cyclobutane rings. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A smaller cycloalkane with three carbon atoms in the ring.
Cyclopentane: A larger cycloalkane with five carbon atoms in the ring.
Cyclohexane: A six-membered cycloalkane ring.
Uniqueness
(2,2-Dimethylpropyl)cyclobutane is unique due to its branched structure, which imparts different chemical and physical properties compared to its linear or less-branched counterparts. The presence of the 2,2-dimethylpropyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
67570-37-0 |
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Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
2,2-dimethylpropylcyclobutane |
InChI |
InChI=1S/C9H18/c1-9(2,3)7-8-5-4-6-8/h8H,4-7H2,1-3H3 |
InChI Key |
AUFRVMKIIXYWPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1CCC1 |
Origin of Product |
United States |
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